![molecular formula C14H13FN4O B2578218 N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1797184-23-6](/img/structure/B2578218.png)
N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
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Overview
Description
“N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have been studied for their potential antitubercular properties .
Synthesis Analysis
The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives has been described in the literature . For instance, one method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixture is then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, is characterized by a 7-deazapurine ring . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives are typically characterized by the formation of a 7-deazapurine ring . The specific reactions and conditions can vary depending on the desired substitutions at the C-4 position of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can vary depending on their specific substitutions . For instance, the most potent derivatives in one study had a ClogP value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Kinase Inhibition and Anticancer Activity
One significant application of related compounds involves the inhibition of the Met kinase superfamily, demonstrating potent and selective inhibition properties. Such compounds have shown promising results in tumor stasis in preclinical models, leading to clinical trials for cancer treatment (Schroeder et al., 2009).
Transcription Factor Inhibition
Another area of research focuses on inhibiting transcription factors such as NF-kappaB and AP-1. By modifying the pyrimidine portion of specific compounds, researchers aim to improve oral bioavailability and enhance activity against these transcription factors, which are critical in inflammatory and cancer processes (Palanki et al., 2000).
Nucleoside Analogues and Oligonucleotide Synthesis
Compounds with a pyrimidine core have been utilized in the synthesis of nucleoside analogues and oligonucleotides, playing a role in genetic research and potential therapeutic applications. These studies involve the development of cyclic N-acylphosphoramidites for oligothymidylyl- and oligodeoxycytidylyl-phosphorothioates, contributing to advancements in nucleic acid chemistry (Wilk et al., 2000).
Structural and Synthetic Chemistry
Research on dihydropyrimidine compounds has also contributed to structural chemistry, with studies on the crystal structures of novel chiral dihydropyrimidines. These findings are crucial for understanding the stereochemistry of these compounds and their potential biological activities (Elliott et al., 1998).
Polyamides and Polyimides Synthesis
Additionally, pyrimidine derivatives have been incorporated into the synthesis of rigid-rod polyamides and polyimides, indicating their utility in material science and engineering. These polymers exhibit excellent thermooxidative stability, highlighting the diverse applications of pyrimidine-based compounds beyond pharmacology (Spiliopoulos et al., 1998).
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme known as a serine/threonine-protein kinase. It plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide interacts with its target, the PIM-1 kinase, by binding to it . This binding can inhibit the activity of the kinase, leading to changes in the cellular processes that the kinase is involved in .
Biochemical Pathways
The biochemical pathways affected by N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide are those regulated by PIM-1 kinase. These include pathways related to cell survival, proliferation, and differentiation . The compound’s action on PIM-1 kinase can lead to downstream effects on these pathways, potentially altering cellular functions .
Result of Action
The molecular and cellular effects of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide’s action include the inhibition of PIM-1 kinase activity . This can lead to changes in cell survival, proliferation, and differentiation .
Future Directions
The future directions for research on “N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” and similar compounds could include further exploration of their antitubercular properties . Additionally, more studies could be conducted to optimize their synthesis and improve their drug-likeness .
properties
IUPAC Name |
N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSISXBNECZQRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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